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Compound of Interest

Compound Name: CCI-007

Cat. No.: B15581100 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the novel

anti-leukemic compound, CCI-007.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CCI-007 in sensitive leukemia cells?

A1: CCI-007 is a small molecule inhibitor that has shown selective cytotoxic activity against a

subset of leukemia cell lines, particularly those with MLL-rearrangements (MLL-r), CALM-AF10,

and SET-NUP214 translocations.[1][2][3] In sensitive cells, CCI-007 rapidly induces caspase-

dependent apoptosis within 24 hours, which is mediated by mitochondrial depolarization.[1][4]

[5] A key feature of its action is the swift downregulation of critical MLL-r survival genes,

including HOXA9, MEIS1, CMYC, and BCL2, within a few hours of treatment.[1][2][4][5]

Q2: Which leukemia cell lines are known to be sensitive or resistant to CCI-007?

A2: Sensitivity to CCI-007 has been evaluated across a panel of leukemia cell lines. The half-

maximal inhibitory concentration (IC50) after 72 hours of treatment is a common metric for

sensitivity. A summary of reported sensitivities is provided in Table 1.
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Issue 1: My MLL-r leukemia cells are not responding to CCI-007 treatment (Primary

Resistance).

Possible Cause: Your cells may exhibit intrinsic resistance to CCI-007. Research indicates that

MLL-r leukemia cells with significantly higher baseline gene expression levels of MEIS1 and

BCL2 are characteristically resistant to CCI-007.[1][2][4][5] These elevated levels likely provide

a survival advantage that overrides the inhibitory effects of the compound.

Troubleshooting Steps:

Confirm Baseline Gene Expression: Assess the baseline mRNA levels of HOXA9, MEIS1,

CMYC, and BCL2 in your untreated cells using quantitative real-time PCR (qRT-PCR).

Compare these levels to those of known CCI-007 sensitive cell lines (e.g., PER-485,

MV4;11).

Consider Combination Therapy: If high BCL2 expression is confirmed, a potential strategy to

overcome resistance is to co-administer CCI-007 with a BCL2 inhibitor (e.g., Venetoclax).

This dual approach would target both the MLL-r transcriptional program and the anti-

apoptotic machinery.

Explore Alternative Pathways: General strategies for overcoming drug resistance in leukemia

involve targeting other critical survival pathways that may be active in your cells, such as the

PI3K/Akt or Wnt/β-catenin pathways.[6][7]

Issue 2: My cells initially responded to CCI-007, but have now developed resistance (Acquired

Resistance).

Possible Cause: Continuous exposure to CCI-007 can lead to the selection of a resistant cell

population. This acquired resistance is often characterized by the upregulation of MLL target

genes, such as HOXA9, CMYC, and BCL2, to levels that are no longer affected by CCI-007
treatment.[1]

Troubleshooting Steps:

Validate Resistance: Culture the suspected resistant cells in the absence of CCI-007 for

several passages and then re-challenge them with the compound to confirm that the

resistance is a stable phenotype.
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Analyze Gene Expression Changes: Compare the mRNA levels of HOXA9, MEIS1, CMYC,

and BCL2 in your resistant cell line to the parental, sensitive cell line both at baseline and

after CCI-007 treatment. A lack of downregulation in the resistant line post-treatment would

confirm this mechanism.

Implement Combination Strategies: As with primary resistance, the addition of a BCL2

inhibitor is a rational approach if BCL2 is upregulated. Alternatively, targeting downstream

effectors or parallel survival pathways may re-sensitize the cells to apoptosis.

Data Presentation
Table 1: Differential Cytotoxicity of CCI-007 in a Panel of Human Leukemia Cell Lines

Cell Line Subtype Fusion Gene
CCI-007 IC50
(µM) after 72h

Sensitivity

PER-485 B-ALL MLL-AF4 1.2 ± 0.1 Sensitive

MV4;11 AML MLL-AF4 1.5 ± 0.1 Sensitive

MOLM-13 AML MLL-AF9 2.1 ± 0.2 Sensitive

KOPN-8 B-ALL MLL-AF4 2.5 ± 0.3 Sensitive

SEM B-ALL MLL-AF4 3.5 ± 0.4 Sensitive

MONO-MAC-6 AML MLL-AF9 4.8 ± 0.5 Sensitive

KP-MO-TS AML CALM-AF10 1.8 ± 0.2 Sensitive

U937 AML CALM-AF10 3.2 ± 0.3 Sensitive

LOUCY T-ALL SET-NUP214 4.5 ± 0.6 Sensitive

RS4;11 B-ALL MLL-AF4 > 20 Resistant

CEM T-ALL MLL-wt > 20 Resistant

Data is representative and compiled from published studies.[1][8] Actual IC50 values may vary

based on experimental conditions.
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Experimental Protocols
Protocol 1: Assessment of Apoptosis via Annexin V Staining

Cell Treatment: Seed leukemia cells at a density of 2 x 10^5 cells/mL and treat with 5 µM

CCI-007 or vehicle control (e.g., DMSO) for 24 hours.

Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes and wash once with

cold PBS.

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-

conjugated Annexin V and 1 µL of a propidium iodide (PI) solution.

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately

by flow cytometry. An increase in the Annexin V-positive cell population indicates apoptosis.

[1]

Protocol 2: Analysis of Gene Expression by qRT-PCR

Cell Treatment: Treat leukemia cells with 5 µM CCI-007 or vehicle control for 6-8 hours.

RNA Extraction: Harvest cells and extract total RNA using a standard Trizol-based or

column-based method.

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit

with random primers or oligo(dT) primers.

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA

template, and primers specific for HOXA9, MEIS1, CMYC, BCL2, and a housekeeping gene

(e.g., GAPDH).

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to

the housekeeping gene and comparing the CCI-007 treated samples to the vehicle control.
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Caption: Signaling pathways in CCI-007 sensitive vs. resistant leukemia cells.
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Caption: Workflow for troubleshooting and overcoming CCI-007 resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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